Spectroscopic Profiling and Conformational Thermodynamics of 3-Bromo-1,1,5-trimethylcyclohexane: A Comprehensive Guide
Spectroscopic Profiling and Conformational Thermodynamics of 3-Bromo-1,1,5-trimethylcyclohexane: A Comprehensive Guide
Executive Summary
In the realm of physical organic chemistry and drug development, substituted cyclohexanes serve as foundational scaffolds for probing steric effects, conformational dynamics, and receptor-binding geometries. 3-Bromo-1,1,5-trimethylcyclohexane (C₉H₁₇Br) is a highly specialized, sterically hindered cyclic system. The presence of a gem-dimethyl group at C1, a methyl group at C5, and a bromine atom at C3 creates a complex thermodynamic landscape dictated by 1,3-diaxial interactions.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of this molecule. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS), we establish a self-validating analytical workflow that unambiguously determines both the constitution and the stereochemistry (cis/trans isomerism) of the compound.
Conformational Thermodynamics & Stereochemical Logic
To interpret the spectroscopic data of 3-bromo-1,1,5-trimethylcyclohexane, one must first understand its conformational equilibrium. The cyclohexane ring rapidly flips between two chair conformations, but the equilibrium is heavily biased by the steric bulk of the substituents, quantified by their "A-values" (the free energy difference between equatorial and axial positions).
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Methyl vs. Bromine Bulk: The A-value for a methyl group is 1.74 kcal/mol, whereas the A-value for a bromine atom is only 0.43 kcal/mol[1]. Despite bromine's larger atomic radius, its longer carbon-bromine bond (approx. 1.93 Å) projects the atom further from the ring, significantly reducing steric clashes with axial protons compared to a methyl group[1][2].
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The 1,3-Diaxial Lock: In 3-bromo-1,1,5-trimethylcyclohexane, the C1 position possesses both an axial and an equatorial methyl group in any chair conformation. Therefore, the conformational preference is dictated by C3 and C5. To avoid a severe 1,3-diaxial interaction (costing >3.7 kcal/mol) between the axial C1-methyl and an axial C5-methyl, the C5-methyl group will rigidly lock into the equatorial position.
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Isomeric Consequences:
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In the cis-isomer (where C3-Br and C5-Me are on the same face), locking the C5-Me in the equatorial position forces the C3-Br into the equatorial position.
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In the trans-isomer , locking the C5-Me in the equatorial position forces the C3-Br into the axial position, leading to a highly destabilizing 1,3-diaxial clash between the axial C1-methyl and the axial C3-bromine.
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Conformational logic tree dictating the thermodynamic stability of the stereoisomers.
Spectroscopic Signatures & Diagnostic Markers
The structural rigidity imposed by the C5-methyl group allows us to use spectroscopy to easily distinguish between the cis and trans isomers.
Nuclear Magnetic Resonance (NMR)
The most powerful tool for assigning stereochemistry in cyclohexanes is the Karplus equation, which relates the vicinal proton-proton coupling constant ( 3J ) to the dihedral angle between them.
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The C3 Methine Proton (C3-H): Because it is attached to the electronegative bromine atom, this proton is highly deshielded and will appear isolated downfield (typically between 3.8 and 4.2 ppm).
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Coupling Analysis: If the bromine is equatorial (cis-isomer), the C3-H is axial . An axial proton experiences large axial-axial couplings ( Jaa≈10−12 Hz) with the adjacent axial protons at C2 and C4, resulting in a broad triplet of triplets (tt). Conversely, if the bromine is axial (trans-isomer), the C3-H is equatorial , experiencing only small equatorial-axial and equatorial-equatorial couplings ( Jea,Jee≈3−4 Hz), yielding a narrow multiplet.
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¹³C γ-Gauche Effect: In ¹³C NMR, an axial substituent sterically compresses the electron clouds of the γ-carbons (C1 and C5 in this case), shielding them and shifting their resonance upfield by 5–7 ppm compared to the equatorial counterpart.
Vibrational (IR) Spectroscopy
Infrared spectroscopy provides a rapid, orthogonal validation of the C-Br bond orientation. The vibrational frequency of the C-Br stretch is highly sensitive to its steric environment. An equatorial C-Br bond is aligned parallel to the adjacent C-C ring bonds, leading to greater vibrational coupling and a stiffer effective force constant. Consequently, the equatorial C-Br stretch absorbs at a higher frequency ( ∼700−740 cm⁻¹) than the orthogonal axial C-Br stretch ( ∼650−690 cm⁻¹)[3].
Mass Spectrometry (MS)
Bromine possesses two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), occurring in a nearly 1:1 natural abundance[4][5]. The Electron Impact (EI) mass spectrum will exhibit a distinct molecular ion doublet ( M+ and M+2 ) at m/z 204 and 206 of equal intensity. The primary fragmentation pathway is the homolytic cleavage of the C-Br bond, yielding a base peak at m/z 125 ( [C9H17]+ ).
Quantitative Data Summary
Table 1: Key Spectroscopic Diagnostics for 3-Bromo-1,1,5-trimethylcyclohexane Isomers
| Analytical Technique | Diagnostic Parameter | cis-Isomer (Equatorial Br) | trans-Isomer (Axial Br) |
| ¹H NMR (400 MHz) | C3-H Splitting Pattern | Triplet of triplets (tt) or broad multiplet | Narrow multiplet (quintet-like) |
| ¹H NMR (400 MHz) | C3-H Coupling ( J ) | Jaa≈10−12 Hz, Jae≈3−4 Hz | Jea≈3−4 Hz, Jee≈3−4 Hz |
| ¹³C NMR (100 MHz) | C1 & C5 Chemical Shift | Standard shift (no γ -gauche effect) | Upfield shift ( ∼5−7 ppm γ -gauche) |
| FT-IR Spectroscopy | C-Br Stretching Frequency | ∼700−740 cm⁻¹ | ∼650−690 cm⁻¹ |
| GC-MS (EI, 70 eV) | Isotopic Signature | m/z 204 / 206 (1:1 ratio) | m/z 204 / 206 (1:1 ratio) |
Experimental Protocols & Self-Validating Workflows
To ensure data integrity, the following protocols have been designed to eliminate matrix interferences and instrumental artifacts.
Protocol 1: High-Resolution NMR Acquisition
Causality Check: Why do we insist on < 0.5 Hz line width during shimming? Because the equatorial-equatorial ( Jee ) couplings in the trans-isomer are exceptionally small (~3-4 Hz). Poor magnetic homogeneity will smear these into a broad singlet, completely obscuring the critical stereochemical data.
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Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
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Shimming and Tuning: Perform rigorous 3D gradient shimming to ensure the TMS peak line width at half-height is <0.5 Hz.
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Acquisition: Acquire the ¹H NMR spectrum at ≥400 MHz using 16-32 scans and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C NMR spectrum at ≥100 MHz using complete proton decoupling (WALTZ-16) for 512-1024 scans.
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Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz for ¹H) prior to Fourier transformation. Manually phase and baseline correct the spectrum before extracting the multiplet structure at the C3 position.
Protocol 2: FT-IR Vibrational Analysis
Causality Check: Why do we use ATR-FTIR instead of traditional KBr pellets? Halogen exchange (e.g., Br swapping with Cl or I from the salt matrix) can occur in alkali halide matrices under high pressure, potentially convoluting the critical C-Br stretching region. ATR avoids matrix interference entirely.
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Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is thoroughly cleaned with isopropanol and dried.
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Background: Collect a background spectrum of the ambient atmosphere (32 scans) immediately prior to sample analysis to subtract atmospheric CO₂ and water vapor.
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Acquisition: Apply a neat micro-drop of the liquid sample directly onto the ATR crystal. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
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Evaluation: Focus specifically on the fingerprint region (800–500 cm⁻¹) to identify the exact wavenumber of the C-Br stretching mode.
Protocol 3: GC-MS Isotopic Profiling
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Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane.
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Chromatography: Inject 1 µL into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS). Utilize a temperature gradient: hold at 50°C for 1 min, then ramp at 10°C/min to 250°C.
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Ionization & Mass Analysis: Utilize Electron Impact (EI) ionization at 70 eV. Scan from m/z 40 to 300. Verify the presence of the 1:1 M+ and M+2 doublet at m/z 204/206, and the base peak at m/z 125 representing the loss of the bromine radical.
Self-validating analytical workflow for the structural verification of the target compound.
Conclusion
The characterization of 3-bromo-1,1,5-trimethylcyclohexane is a masterclass in applied physical organic chemistry. By understanding the underlying causality of 1,3-diaxial interactions, researchers can predict and validate the stereochemical outcomes of their syntheses. The triangulation of NMR J -couplings, IR stretching frequencies, and MS isotopic patterns creates an impenetrable, self-validating data package crucial for rigorous scientific reporting and downstream drug development applications.
References
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"Ranking The Bulkiness Of Substituents On Cyclohexanes: 'A-Values'", Master Organic Chemistry. URL:[Link]
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"7.4: Monosubstituted Cyclohexanes", CHEM 123 ChIRP - The University of British Columbia. URL:[Link](Note: Sourced via UBC Open Educational Resources)
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"Cyclohexane, bromo-", NIST Chemistry WebBook, SRD 69. URL:[Link]
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"Bromocyclohexane", Wikipedia, The Free Encyclopedia. URL:[Link]
